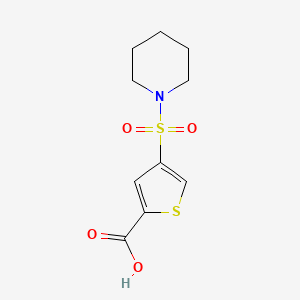
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea, also known as GW284543, is a potent and selective antagonist for the P2Y1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases such as thrombosis, stroke, and neurodegenerative disorders.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea is a selective antagonist for the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the activation of this receptor, N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea inhibits platelet aggregation and thrombus formation, leading to its antiplatelet and antithrombotic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have potent antiplatelet and antithrombotic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its potent and selective inhibition of the P2Y1 receptor, which allows for specific targeting of this receptor. However, one limitation is that its synthesis involves a multi-step process, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are several potential future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea. One area of interest is its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity. Finally, there may be opportunities to optimize the synthesis of this compound to make it more efficient and cost-effective to produce.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea involves a multi-step process starting from 2,3-dihydroindene-1-carboxylic acid and 2,4-dimethoxyphenyl isocyanate. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form the desired compound.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent antiplatelet and antithrombotic effects, making it a potential candidate for the treatment of thrombosis and stroke. Additionally, it has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-8-9-16(17(11-15)23-2)20-18(21)19-14-7-6-12-4-3-5-13(12)10-14/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYPONVFAGCTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)
![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)

